2-ethoxy-N-(1,2-oxazol-4-yl)benzamide
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Overview
Description
2-ethoxy-N-(1,2-oxazol-4-yl)benzamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including 2-ethoxy-N-(1,2-oxazol-4-yl)benzamide, often involves metal-free synthetic routes due to the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate .
Industrial Production Methods
Industrial production methods for isoxazole derivatives typically focus on optimizing yield and purity while minimizing environmental impact. These methods often employ eco-friendly synthetic strategies and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(1,2-oxazol-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-ethoxy-N-(1,2-oxazol-4-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(1,2-oxazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to bind to various enzymes and receptors via non-covalent interactions, which can modulate their activity and lead to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-ethoxy-N-(1,2-oxazol-4-yl)benzamide include other isoxazole derivatives, such as:
- 2-(isoxazol-3-yl)-2-oxo-N’-phenyl-acetohydrazonoyl cyanide
- 4-methyl-2-aryl-5-(2-aryl/benzyl thiazol-4-yl) oxazole
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of the ethoxy group and the isoxazole ring, which may confer distinct biological activities and chemical properties .
Properties
IUPAC Name |
2-ethoxy-N-(1,2-oxazol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-16-11-6-4-3-5-10(11)12(15)14-9-7-13-17-8-9/h3-8H,2H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KACVIVNWYAQHNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CON=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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